(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
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Overview
Description
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride typically involves the stereoselective introduction of the amino and methoxy groups onto a butanoic acid backbone. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to introduce the functional groups in a controlled manner.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.
Scientific Research Applications
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-amino-3-hydroxybutanoic acid
- (2R,3S)-2-amino-3-methylbutanoic acid
- (2R,3S)-2-amino-3-ethoxybutanoic acid
Uniqueness
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C5H12ClNO3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
(2R,3S)-2-amino-3-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1 |
InChI Key |
ULHJIEBDHBDYQD-RFKZQXLXSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OC.Cl |
Canonical SMILES |
CC(C(C(=O)O)N)OC.Cl |
Origin of Product |
United States |
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